Cas no 932841-37-7 (2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid)

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid is a synthetic compound with notable structural and chemical properties. It exhibits a unique quino-line scaffold, which is recognized for its versatile reactivity in organic synthesis. The presence of a chloro group and a carboxylic acid functionality allows for a broad range of synthetic transformations, making it a valuable intermediate in pharmaceutical and agrochemical applications.
2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid structure
932841-37-7 structure
商品名:2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid
CAS番号:932841-37-7
MF:C20H18NO2Cl
メガワット:339.815
MDL:MFCD03420106
CID:3111349
PubChem ID:25218888

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid
    • 2-(4-BUTYLPHENYL)-6-CHLOROQUINOLINE-4-CARBOXYLICACID
    • ALBB-000597
    • CS-0321752
    • BBL037460
    • SB72222
    • MFCD03420106
    • H20985
    • VS-14175
    • STK502287
    • AKOS005170961
    • 932841-37-7
    • MDL: MFCD03420106
    • インチ: InChI=1S/C20H18ClNO2/c1-2-3-4-13-5-7-14(8-6-13)19-12-17(20(23)24)16-11-15(21)9-10-18(16)22-19/h5-12H,2-4H2,1H3,(H,23,24)
    • InChIKey: GFOAHNCBCMOKLD-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 339.103
  • どういたいしつりょう: 339.103
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 422
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.2A^2
  • 疎水性パラメータ計算基準値(XlogP): 5.9

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B280285-1000mg
2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid
932841-37-7
1g
$ 480.00 2022-06-07
abcr
AB404518-500 mg
2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid
932841-37-7
500MG
€195.40 2022-06-10
A2B Chem LLC
AJ01069-5g
2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid
932841-37-7 >95%
5g
$787.00 2024-07-18
abcr
AB404518-10g
2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid; .
932841-37-7
10g
€1037.00 2024-07-23
A2B Chem LLC
AJ01069-1g
2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid
932841-37-7 >95%
1g
$439.00 2024-07-18
A2B Chem LLC
AJ01069-500mg
2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid
932841-37-7 >95%
500mg
$412.00 2024-07-18
A2B Chem LLC
AJ01069-10g
2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid
932841-37-7 >95%
10g
$1134.00 2024-07-18
abcr
AB404518-5g
2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid; .
932841-37-7
5g
€637.00 2024-07-23
abcr
AB404518-500mg
2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid; .
932841-37-7
500mg
€205.00 2024-07-23
Crysdot LLC
CD11010642-5g
2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid
932841-37-7 97%
5g
$455 2024-07-19

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid 関連文献

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acidに関する追加情報

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic Acid: A Comprehensive Overview

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid (CAS No. 932841-37-7) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This article delves into the chemical structure, synthesis methods, biological activities, and recent advancements in its applications, providing a comprehensive overview for researchers and professionals in the field.

Chemical Structure and Properties: 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid is a complex organic molecule characterized by a quinoline core substituted with a 4-butylphenyl group at the 2-position and a chlorine atom at the 6-position. The carboxylic acid group at the 4-position adds to its reactivity and functional versatility. The compound has a molecular formula of C19H18ClNO2 and a molecular weight of approximately 335.8 g/mol. Its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) makes it suitable for various chemical reactions and biological assays.

Synthesis Methods: The synthesis of 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid can be achieved through several routes, each with its advantages and limitations. One common method involves the condensation of 4-butylaniline with 6-chloroquinoline-4-carbaldehyde followed by oxidation to form the carboxylic acid. Another approach utilizes the Povarov reaction between 4-butylaniline and 6-chloroquinoline to form the desired product. Recent advancements in green chemistry have led to the development of more environmentally friendly methods, such as using metal-free catalysts and microwave-assisted synthesis, which reduce reaction times and improve yields.

Biological Activities: 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid has been extensively studied for its biological activities, particularly in the context of anticancer and anti-inflammatory properties. Research has shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.

In addition to its anticancer properties, 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid has demonstrated significant anti-inflammatory activity. Studies have shown that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Clinical Applications and Research Trends: The potential clinical applications of 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid are currently being explored through preclinical studies and early-stage clinical trials. Recent research has focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity. For instance, prodrug strategies have been employed to improve solubility and stability, thereby enhancing its therapeutic efficacy.

In parallel, efforts are being made to develop targeted drug delivery systems that can deliver 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid directly to tumor sites or inflamed tissues, minimizing systemic side effects. Nanoparticle-based delivery systems have shown promise in this regard, with several formulations demonstrating improved therapeutic outcomes in animal models.

FUTURE DIRECTIONS AND CONCLUSIONS: The future of 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid in pharmaceutical research looks promising. Ongoing studies aim to further elucidate its mechanism of action, identify potential biomarkers for response prediction, and explore combination therapies with other anticancer agents. Additionally, there is growing interest in developing analogs with enhanced potency and selectivity to broaden its therapeutic applications.

In conclusion, 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid (CAS No. 932841-37-7) is a multifaceted compound with significant potential in both basic research and clinical applications. Its unique chemical structure, coupled with its diverse biological activities, positions it as an important molecule in the ongoing quest for novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:932841-37-7)2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid
A1192201
清らかである:99%
はかる:1g
価格 ($):160.0